![molecular formula C8H5F2N3O2 B2464811 5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid CAS No. 1823843-51-1](/img/structure/B2464811.png)

5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

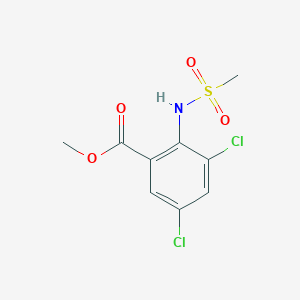

5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid is a chemical compound with the CAS Number: 1823843-51-1 . Its IUPAC name is 5-(difluoromethylene)-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid . The compound has a molecular weight of 213.14 .

Synthesis Analysis

The synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group . The reaction is regioselective, leading to 7-difluoromethylpyrazolo[1,5-a]pyrimidines in acetic acid, whereas 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives are predominantly formed in trifluoroacetic acid .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5F2N3O2/c9-7(10)4-1-2-13-6(11-4)3-5(12-13)8(14)15/h1-3,11H,(H,14,15) . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

The reaction of this compound involves the bonding of the NH2-group of the starting aminopyrazole with the Cβ of the dicarbonyl compounds . This reaction proceeds via an addition–elimination mechanism (aza-Michael type) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 213.14 . More specific physical and chemical properties such as melting point, solubility, and spectral data were not found in the search results.Scientific Research Applications

Synthesis and Structural Studies

5-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid and its derivatives are synthesized for various research purposes. One study focused on the synthesis of a related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, detailing its effective inhibition on cancer cell proliferation (Liu et al., 2016). Another research involved the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, exploring the structural versatility of these compounds (Drev et al., 2014).

Antimicrobial and Antitumor Activities

Various studies have highlighted the antimicrobial and antitumor potential of this compound derivatives. One such research synthesized novel pyrazolo[1,5-a]pyrimidines and evaluated their antimicrobial activity as RNA polymerase inhibitors, demonstrating significant antimicrobial potential (Abdallah & Elgemeie, 2022). Another study focused on the synthesis and anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, emphasizing their significance in drug design (Arias-Gómez et al., 2021).

Novel Synthesis Routes and Biological Applications

The exploration of new synthetic routes for these compounds is also a key area of research. Efficient access to 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines was reported, demonstrating a methodology for preparing biologically active derivatives (Jismy et al., 2020). Another study detailed an efficient synthesis of new 7-trifluoromethyl-2,5-disubstituted pyrazolo[1,5-a]pyrimidines, a process that allows for the creation of compounds of biological interest (Jismy et al., 2018).

Future Directions

Pyrazolo[1,5-a]pyrimidines are being extensively studied due to their diverse biological activity . Future research may focus on exploring the biological activities of 5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid and its derivatives, and developing more efficient and green synthetic methodologies .

Mechanism of Action

Target of Action

The primary target of 5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid is the PI3K δ enzyme . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

The compound acts as a moderate inhibitor of the PI3K δ enzyme . It binds to the enzyme, reducing its activity and thereby altering the downstream signaling pathways .

Biochemical Pathways

The inhibition of PI3K δ enzyme affects the PI3K/AKT/mTOR pathway , which is involved in cell cycle progression, cell survival, and angiogenesis . The alteration in this pathway can lead to changes in cell growth and survival .

Pharmacokinetics

The presence of the difluoromethyl group in the molecule is known to increase the metabolic stability, lipophilicity, and binding affinity to receptors , which could potentially enhance its bioavailability.

Result of Action

The inhibition of the PI3K δ enzyme by this compound can lead to a decrease in cell proliferation and survival . This could potentially be beneficial in the treatment of diseases characterized by overactive cell growth, such as cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Furthermore, the presence of other substances in the environment, such as proteins or other drugs, could potentially interact with the compound and alter its efficacy .

Biochemical Analysis

Biochemical Properties

5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid is a purine analogue and has beneficial properties as antimetabolites in purine biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, playing a crucial role in biochemical reactions .

Cellular Effects

The cellular effects of this compound are diverse. It has been found to have cytotoxic effects on certain types of cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its effects at the molecular level are significant and contribute to its overall biological activity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

properties

IUPAC Name |

5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N3O2/c9-7(10)4-1-2-13-6(11-4)3-5(12-13)8(14)15/h1-3,7H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZHVBZJJHJQRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC(=N2)C(=O)O)N=C1C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid](/img/structure/B2464735.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2464736.png)

![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2464737.png)

![N1-(2,5-difluorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2464739.png)

![1-(indolin-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2464741.png)

![1-(1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2464743.png)

![4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-N-(4-methoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B2464750.png)

![4-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2464751.png)